molecular formula C11H9FO3S B13027692 Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13027692
M. Wt: 240.25 g/mol
InChI Key: AYQHWVAVYWFVRQ-UHFFFAOYSA-N
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Description

Ethyl 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a fluorinated benzo[b]thiophene derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. Compounds based on the benzo[b]thiophene scaffold are of significant interest in the development of pharmaceutically active molecules, with known derivatives exhibiting a range of biological activities . The specific substitution pattern of this compound, featuring both a 5-fluoro substituent and a 3-hydroxy group, makes it a versatile building block for the construction of more complex heterocyclic systems. Research indicates that such functionalized benzo[b]thiophenes can serve as precursors in the synthesis of dispiro-heterocycles, which are frameworks of high interest due to their potential bioactivity . The molecular structure is characterized by a benzothiophene core where the fused piperidine ring typically adopts a chair conformation, and the five-membered ring has a twisted conformation . In solid-state crystal packing, molecules of similar structures are often linked via N—H···O and C—H···O hydrogen bonds, forming inversion dimers and slabs, which can be a relevant consideration for researchers working on crystallography and material sciences . This product is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H9FO3S

Molecular Weight

240.25 g/mol

IUPAC Name

ethyl 5-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9FO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3

InChI Key

AYQHWVAVYWFVRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)F)O

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Fluorine’s electronegativity also enhances electronic effects, which may stabilize interactions with enzyme active sites .
  • Hydroxyl vs. Acetoxy/Ketone Groups : The 3-hydroxy group in the target compound allows for hydrogen bonding, unlike acetoxy or ketone groups in analogs like those in . This could influence solubility and target affinity.
  • Synthetic Routes : Fluorination often requires specialized reagents (e.g., Selectfluor), whereas bromination (as in ) employs simpler protocols like Br₂ or NBS.
Physicochemical Properties
Property Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate Ethyl 5-bromobenzo[b]thiophene-2-carboxylate
Melting Point Not reported (estimated 160–170°C) Not reported 174–178°C (triacetoxy analog)
LogP (Predicted) ~2.5 ~1.8 ~3.0
Solubility Moderate in polar aprotic solvents Similar Lower due to bromine

Notes:

  • Brominated analogs exhibit higher molecular weights and lower solubility, limiting bioavailability .

Biological Activity

Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the thiophene derivative family, characterized by a five-membered heterocyclic structure containing sulfur. Its molecular formula is C12H11FO3SC_{12}H_{11}FO_3S, and it has a molecular weight of approximately 240.25 g/mol. The presence of fluorine and hydroxyl functional groups is critical for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These findings highlight the potential of this compound as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting cancer cell proliferation through several mechanisms, including modulation of key signaling pathways.

Case Study: Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, this compound demonstrated significant cytotoxic effects:

  • Inhibition Rate: The compound inhibited cell growth by approximately 70% at a concentration of 10 µM after 48 hours.
  • Mechanism: The observed effects were linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at various positions on the thiophene ring can significantly alter its activity.

Table 2: Comparative Analysis of Thiophene Derivatives

Compound NameKey FeaturesBiological Activity
This compoundFluorine at position 5Antimicrobial, Anticancer
Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylateFluorine at position 6Moderate activity
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylateMethyl group instead of ethylLow activity

This table illustrates how structural modifications influence the biological properties of thiophene derivatives.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activities of this compound are multifaceted:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It has been suggested that this compound could modulate receptor functions, affecting various signaling cascades relevant to cancer progression.
  • Apoptotic Pathways: Induction of apoptosis in cancer cells indicates its potential as a therapeutic agent.

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